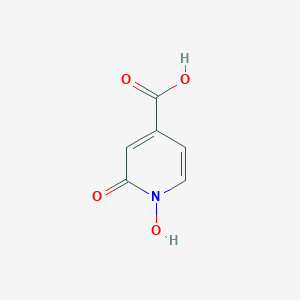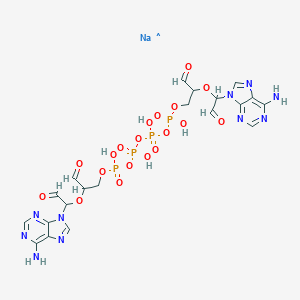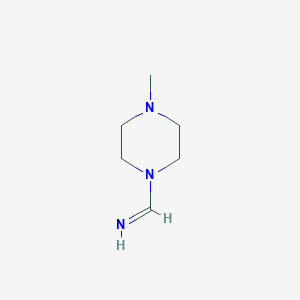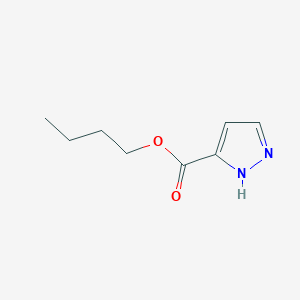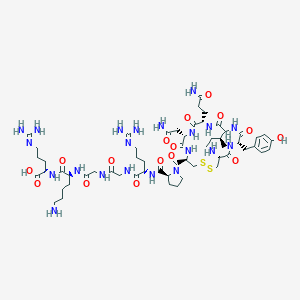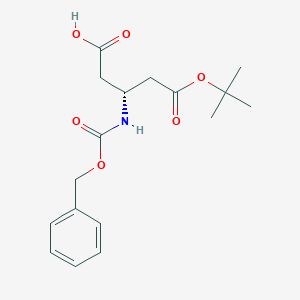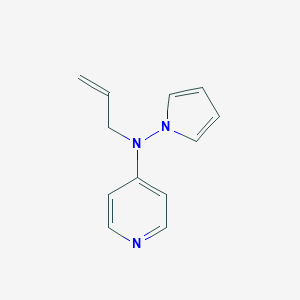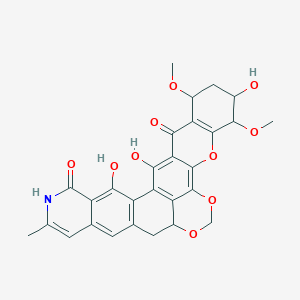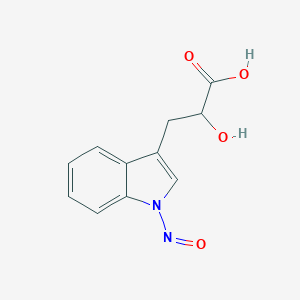
N-Nitrosoindole-3-lactic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosoindole-3-lactic acid (NILA) is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. NILA is a nitrosated derivative of indole-3-lactic acid, which is a natural metabolite found in human urine and feces. The synthesis of NILA involves the reaction of indole-3-lactic acid with nitrous acid, resulting in the formation of a nitroso group at the N-1 position of the indole ring.
Mécanisme D'action
The mechanism of action of N-Nitrosoindole-3-lactic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that N-Nitrosoindole-3-lactic acid induces the production of ROS, which can lead to DNA damage and apoptosis in cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to activate the JNK and p38 MAPK signaling pathways, which are involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
N-Nitrosoindole-3-lactic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-Nitrosoindole-3-lactic acid has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Nitrosoindole-3-lactic acid is its ease of synthesis and availability. N-Nitrosoindole-3-lactic acid can be synthesized under mild conditions and in high yield, making it a readily available compound for scientific research. However, one of the limitations of N-Nitrosoindole-3-lactic acid is its instability, which can pose challenges for its storage and handling in lab experiments.
Orientations Futures
There are several future directions for the research on N-Nitrosoindole-3-lactic acid. One direction is to further investigate its anti-cancer activity and potential applications in cancer therapy. Another direction is to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to understand the mechanism of action of N-Nitrosoindole-3-lactic acid and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of N-Nitrosoindole-3-lactic acid can be achieved through various methods, including the reaction of indole-3-lactic acid with nitrous acid in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of N-Nitrosoindole-3-lactic acid can be optimized by varying the reaction parameters such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
N-Nitrosoindole-3-lactic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-Nitrosoindole-3-lactic acid is in the field of cancer research. Studies have shown that N-Nitrosoindole-3-lactic acid exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxic side effects.
Propriétés
Numéro CAS |
117333-21-8 |
|---|---|
Nom du produit |
N-Nitrosoindole-3-lactic acid |
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2-hydroxy-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-10(11(15)16)5-7-6-13(12-17)9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,15,16) |
Clé InChI |
BSAHBIFSJDNPFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
Synonymes |
2-HYDROXY-(1-N-NITROSOINDOLE)PROPIONICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



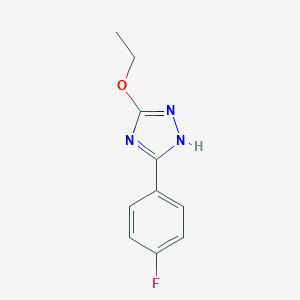
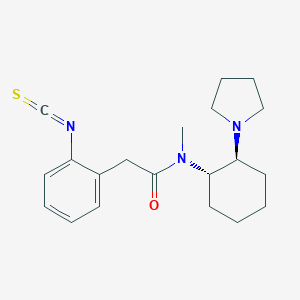
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
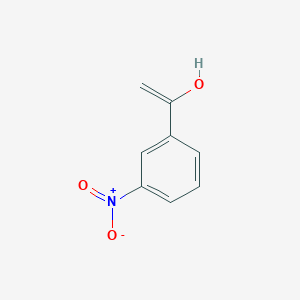
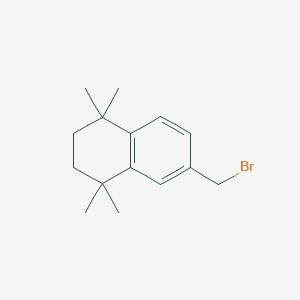
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
